molecular formula C16H22N2O2 B13667898 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione

1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione

Cat. No.: B13667898
M. Wt: 274.36 g/mol
InChI Key: AJQNNFDGXXFBNT-UHFFFAOYSA-N
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Description

1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the octyl group: This step might involve alkylation reactions using octyl halides under basic conditions.

    Formation of the dione structure: Oxidation reactions can be employed to introduce the dione functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen functionalities.

    Reduction: Conversion of the dione to diol or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield additional ketone or carboxylic acid functionalities, while reduction could produce alcohols.

Scientific Research Applications

1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Octyl-1,5-naphthyridine: Lacks the dione functionality.

    1,5-Naphthyridine-2,6-dione: Lacks the octyl group.

    1-Octyl-quinoline-2,4-dione: Similar structure but different ring system.

Uniqueness

1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to the combination of the octyl group and the naphthyridine-dione core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-octyl-1H-1,5-naphthyridine-2,6-dione

InChI

InChI=1S/C16H22N2O2/c1-2-3-4-5-6-7-12-18-14-9-10-15(19)17-13(14)8-11-16(18)20/h8-11H,2-7,12H2,1H3,(H,17,19)

InChI Key

AJQNNFDGXXFBNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=CC1=O)NC(=O)C=C2

Origin of Product

United States

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